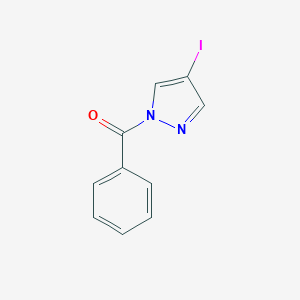

(4-Iodo-1H-pyrazol-1-yl)(phenyl)methanone

Vue d'ensemble

Description

(4-Iodo-1H-pyrazol-1-yl)(phenyl)methanone is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound features an iodine atom at the 4-position of the pyrazole ring and a phenyl group attached to the methanone moiety. Pyrazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (4-Iodo-1H-pyrazol-1-yl)(phenyl)methanone typically involves the iodination of a pyrazole precursor followed by the introduction of the phenylmethanone group. One common method involves the reaction of 4-iodopyrazole with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified by column chromatography to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated purification systems.

Analyse Des Réactions Chimiques

Types of Reactions

(4-Iodo-1H-pyrazol-1-yl)(phenyl)methanone can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form deiodinated derivatives.

Coupling Reactions: The iodine atom can participate in palladium-catalyzed coupling reactions such as Suzuki, Sonogashira, and Heck couplings to form C-C bonds with various aryl or alkyl groups.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) in an aprotic solvent (e.g., DMF).

Oxidation: Oxidizing agents like m-chloroperbenzoic acid (mCPBA) in dichloromethane.

Reduction: Reducing agents like sodium borohydride in ethanol.

Coupling: Palladium catalysts (e.g., Pd(PPh3)4) with appropriate ligands and bases (e.g., K2CO3) in solvents like toluene or DMF.

Major Products

Substitution: Formation of 4-substituted pyrazole derivatives.

Oxidation: Formation of pyrazole N-oxides.

Reduction: Formation of deiodinated pyrazole derivatives.

Coupling: Formation of various aryl or alkyl-substituted pyrazole derivatives.

Applications De Recherche Scientifique

Pharmaceutical Development

Anti-inflammatory and Anti-cancer Agents

The compound serves as a crucial intermediate in synthesizing pharmaceuticals aimed at treating inflammatory diseases and cancer. Research has shown that pyrazole derivatives exhibit significant anti-inflammatory properties, with some compounds demonstrating potent analgesic activity against various conditions, including viral infections like herpes simplex virus type-1 (HSV-1) . For instance, a study identified several pyrazole derivatives that effectively inhibited c-Jun N-terminal kinases, which are implicated in cancer progression .

Case Study: Pyrazole Derivatives for Tuberculosis

In a study by Pathak et al. (2014), various substituted pyrazole derivatives were synthesized and tested for their anti-tubercular activity against Mycobacterium tuberculosis H37Rv. The results indicated that certain derivatives showed promising inhibitory effects, highlighting the potential of pyrazole compounds in developing new anti-tubercular drugs .

Agricultural Chemistry

Agrochemical Formulations

(4-Iodo-1H-pyrazol-1-yl)(phenyl)methanone is utilized in formulating agrochemicals such as herbicides and fungicides. Its application in agriculture enhances crop protection and yield by targeting specific pests and diseases . The compound's efficacy in agrochemical formulations makes it a valuable asset for sustainable agricultural practices.

Material Science

Novel Material Development

Research into the material science applications of this compound focuses on creating advanced materials with improved thermal and mechanical properties. Pyrazole derivatives have been explored for their potential use in polymers and coatings, which can be engineered to exhibit desired characteristics for industrial applications .

Biochemical Research

Enzyme Inhibition Studies

In biochemical research, this compound is employed to study enzyme inhibition mechanisms. Its role in understanding metabolic pathways can lead to identifying new therapeutic targets for various diseases. For example, studies have demonstrated that pyrazole derivatives can act as reversible inhibitors of monoamine oxidases, which are crucial in neurotransmitter metabolism .

Analytical Chemistry

Detection and Quantification Techniques

This compound is also significant in analytical chemistry, where it aids in detecting and quantifying other chemical substances within complex mixtures. Its properties facilitate the development of analytical methods that enhance the accuracy and efficiency of chemical analysis .

Summary Table of Applications

Mécanisme D'action

The mechanism of action of (4-Iodo-1H-pyrazol-1-yl)(phenyl)methanone depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it could inhibit kinases or proteases, leading to reduced cell proliferation or inflammation . The iodine atom and the phenylmethanone group contribute to its binding affinity and specificity towards molecular targets.

Comparaison Avec Des Composés Similaires

Similar Compounds

(4-Bromo-1H-pyrazol-1-yl)(phenyl)methanone: Similar structure but with a bromine atom instead of iodine.

(4-Chloro-1H-pyrazol-1-yl)(phenyl)methanone: Similar structure but with a chlorine atom instead of iodine.

(4-Methyl-1H-pyrazol-1-yl)(phenyl)methanone: Similar structure but with a methyl group instead of iodine.

Uniqueness

(4-Iodo-1H-pyrazol-1-yl)(phenyl)methanone is unique due to the presence of the iodine atom, which can participate in specific chemical reactions such as coupling reactions that are not as easily achieved with other halogens. The iodine atom also influences the compound’s electronic properties, potentially enhancing its biological activity and binding affinity towards certain targets .

Activité Biologique

The compound (4-Iodo-1H-pyrazol-1-yl)(phenyl)methanone is a derivative of pyrazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a pyrazole ring substituted with an iodine atom at the 4-position and a phenyl group attached to the carbonyl moiety. The presence of the iodine atom can enhance the compound's reactivity and influence its biological properties.

Antitumor Activity

Pyrazole derivatives have been extensively studied for their antitumor properties. Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives have shown IC50 values in the low micromolar range against MCF-7 breast cancer cells, indicating potent activity .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 0.08 |

| Other Pyrazole Derivative | A549 (Lung) | 0.07 |

Anti-inflammatory Activity

The compound is also noted for its anti-inflammatory properties. Pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. In vivo studies have demonstrated that similar compounds significantly reduce inflammation markers and exhibit comparable efficacy to established anti-inflammatory drugs like diclofenac .

Antimicrobial Activity

Antimicrobial studies reveal that pyrazole derivatives possess activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell membranes or inhibiting key metabolic pathways. For example, this compound has shown effectiveness against strains like Staphylococcus aureus and Escherichia coli .

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| S. aureus | 6.25 µg/mL |

| E. coli | 12.5 µg/mL |

Antioxidant Properties

Molecular docking studies suggest that this compound exhibits significant antioxidant activity, potentially through scavenging free radicals and reducing oxidative stress in cells . This property is crucial for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders.

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as a reversible inhibitor of COX enzymes, thus reducing prostaglandin synthesis involved in inflammation.

- Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, leading to apoptosis.

- Free Radical Scavenging : The structural features allow it to interact with free radicals, mitigating oxidative damage.

Case Studies

Several studies have highlighted the efficacy of pyrazole derivatives in preclinical models:

- Study on Antitumor Effects : A derivative exhibited an IC50 of 0.08 µM against MCF-7 cells, demonstrating strong antiproliferative activity compared to controls .

- Anti-inflammatory Evaluation : In vivo tests showed significant reduction in paw edema in rat models treated with pyrazole derivatives, indicating potential for clinical applications in treating inflammatory diseases .

Propriétés

IUPAC Name |

(4-iodopyrazol-1-yl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7IN2O/c11-9-6-12-13(7-9)10(14)8-4-2-1-3-5-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIZRABPPWFBRSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)N2C=C(C=N2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10554842 | |

| Record name | (4-Iodo-1H-pyrazol-1-yl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10554842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116228-38-7 | |

| Record name | (4-Iodo-1H-pyrazol-1-yl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10554842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.